molecular formula C9H14ClNO2 B13519247 2-(Aminomethyl)-6-ethoxyphenolhydrochloride

2-(Aminomethyl)-6-ethoxyphenolhydrochloride

Cat. No.: B13519247
M. Wt: 203.66 g/mol
InChI Key: RBBXFMXVHVOEKH-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-ethoxyphenolhydrochloride is a chemical compound with a unique structure that includes an aminomethyl group attached to a phenol ring, which is further substituted with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-ethoxyphenolhydrochloride typically involves a multi-step process. One common method includes the nitration of a precursor compound, followed by the reduction of the nitro group to an amine, and subsequent bromination . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly reagents and solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-ethoxyphenolhydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the phenol group to a quinone structure.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds. Substitution reactions can result in a wide range of substituted phenol derivatives .

Scientific Research Applications

2-(Aminomethyl)-6-ethoxyphenolhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-ethoxyphenolhydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the phenol and ethoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Similar in structure but with a pyridine ring instead of a phenol ring.

    2-(Aminomethyl)indole: Contains an indole ring, offering different biological activities.

    5-(Aminomethyl)-2-furancarboxylic acid: A furan-based compound with distinct chemical properties.

Uniqueness

2-(Aminomethyl)-6-ethoxyphenolhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both aminomethyl and ethoxy groups on the phenol ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

IUPAC Name

2-(aminomethyl)-6-ethoxyphenol;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c1-2-12-8-5-3-4-7(6-10)9(8)11;/h3-5,11H,2,6,10H2,1H3;1H

InChI Key

RBBXFMXVHVOEKH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CN.Cl

Origin of Product

United States

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